molecular formula C16H20N4O5S2 B2782653 Methyl 4-methoxy-3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate CAS No. 2097913-34-1

Methyl 4-methoxy-3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate

Cat. No.: B2782653
CAS No.: 2097913-34-1
M. Wt: 412.48
InChI Key: BQTZROLWCBPIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methoxy-3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate is a complex organic compound that features a benzoate ester, a methoxy group, and a sulfamoyl group attached to a piperidine ring, which is further connected to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions.

    Piperidine Ring Formation: The piperidine ring is often formed through cyclization reactions involving amines and aldehydes or ketones.

    Coupling Reactions: The thiadiazole and piperidine rings are then coupled using sulfonyl chloride derivatives to form the sulfamoyl linkage.

    Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products

    Oxidation: Hydroxyl or carbonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methoxy-3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of sulfamoyl and thiadiazole groups with biological targets, providing insights into their mechanisms of action.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have been studied for their antimicrobial and anticancer properties.

    Piperidine Derivatives: Compounds with piperidine rings are common in medicinal chemistry and are known for their diverse biological activities.

Uniqueness

Methyl 4-methoxy-3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a sulfamoyl group and a thiadiazole ring in the same molecule allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

methyl 4-methoxy-3-[[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S2/c1-24-13-4-3-11(16(21)25-2)9-14(13)27(22,23)19-12-5-7-20(8-6-12)15-10-17-26-18-15/h3-4,9-10,12,19H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTZROLWCBPIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.